(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
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Overview
Description
(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a chloro-substituted dioxin ring and a methanamine group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride typically involves several steps One common method starts with the chlorination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the chloro groupThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis may be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxin oxides, while nucleophilic substitution can produce a variety of substituted dioxin derivatives .
Scientific Research Applications
(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with enzymes and receptors, modulating their activity. The chloro-substituted dioxin ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-substituted dioxins and methanamine derivatives, such as:
- 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin
- 2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
- 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Uniqueness
What sets (S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C9H11Cl2NO2 |
---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
[(2S)-6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8;/h1-3,7H,4-5,11H2;1H/t7-;/m0./s1 |
InChI Key |
DTCBNDOFMQEMBU-FJXQXJEOSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)CN.Cl |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)CN.Cl |
Origin of Product |
United States |
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